molecular formula C16H18N6OS B15373232 2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine

2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine

Cat. No.: B15373232
M. Wt: 342.4 g/mol
InChI Key: TUDCEDCSWSYSMA-UHFFFAOYSA-N
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Description

The compound 2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine features a pyrido[3,2-d]pyrimidine core substituted with:

  • A 1H-imidazol-1-yl group at position 2,
  • A morpholin-4-yl group at position 4,
  • A [(methylthio)methyl] group at position 4.

This structure is optimized for interactions with kinase targets, particularly phosphatidylinositol-3-kinase (PI3K), due to the imidazole and morpholine moieties, which are common in kinase inhibitors .

Properties

Molecular Formula

C16H18N6OS

Molecular Weight

342.4 g/mol

IUPAC Name

4-[2-imidazol-1-yl-6-(methylsulfanylmethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H18N6OS/c1-24-10-12-2-3-13-14(18-12)15(21-6-8-23-9-7-21)20-16(19-13)22-5-4-17-11-22/h2-5,11H,6-10H2,1H3

InChI Key

TUDCEDCSWSYSMA-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
  • GDC-0941 (): A thieno[3,2-d]pyrimidine derivative with a 1H-indazol-4-yl group and a piperazinylmethyl sulfone substituent. Key Difference: The thieno core (thiophene-fused pyrimidine) vs. pyrido (pyridine-fused pyrimidine) alters electronic properties and binding affinity. GDC-0941 is a potent PI3K inhibitor (IC₅₀ = 3 nM) due to its sulfone group, which enhances solubility and target interaction . Target Compound: The pyrido core may reduce metabolic instability compared to thieno analogs .
(b) Pyrazolo[3,4-d]pyrimidine Derivatives
  • Compounds 21–26 (): Feature pyrazolo[3,4-d]pyrimidine cores with substituents like naphthyl, methoxyphenyl, and thiophene.
    • Key Difference : The pyrazole ring introduces distinct hydrogen-bonding capabilities. For example, compound 25 (4-fluorophenyl substituent) showed enhanced cytotoxicity in cancer cell lines due to halogen interactions .

Substituent Modifications at Position 6

(a) Methoxymethyl vs. Methylthiomethyl
  • CAS 1220114-11-3 (): 6-(methoxymethyl) instead of methylthiomethyl. Molecular Formula: C₁₆H₁₈N₆O₂ vs. C₁₆H₁₈N₆OS for the target compound.
(b) Carboxamide and Ester Derivatives
  • CAS 1220114-08-8 (): 6-carboxamide substituent.
  • Methyl ester derivatives (): Ester groups at position 6 (e.g., CAS 1220113-99-4) are prodrugs, improving absorption before hydrolysis to active acids .

Morpholine and Imidazole Substituents

  • Morpholine Role : Present in most analogs (e.g., GDC-0941, CAS 1220114-11-3), it contributes to solubility and forms hydrogen bonds with kinase ATP-binding pockets .
  • Imidazole vs. Triazole/Pyrazole (): Replacing imidazole with 1,2,4-triazole () reduced antiepileptic activity, highlighting the imidazole’s critical role in π-π stacking or base pairing . 4-(dimethylamino)phenyl-imidazole derivatives () showed anti-cancer activity, suggesting the imidazole’s versatility in targeting diverse enzymes .

Pharmacological and Physicochemical Properties

Activity Profile

Compound Core Position 6 Substituent Key Activity
Target Compound Pyrido[3,2-d] Methylthiomethyl Likely PI3K/mTOR inhibition*
GDC-0941 () Thieno[3,2-d] Piperazinylmethyl sulfone PI3Kα IC₅₀ = 3 nM
CAS 1220114-11-3 () Pyrido[3,2-d] Methoxymethyl Undisclosed (structural analog)
Compound 25 () Pyrazolo[3,4-d] 4-Fluorophenyl Cytotoxicity (IC₅₀ = 1.2 µM)

*Inferred from structural similarity to GDC-0941 and morpholine-imidazole pharmacophores.

Physicochemical Comparison

Property Target Compound GDC-0941 CAS 1220114-11-3
Molecular Weight 358.4 g/mol 513.6 g/mol 342.4 g/mol
LogP (Predicted) ~2.8 ~1.5 ~1.2
Water Solubility Low Moderate Moderate
Key Functional Group Methylthio Sulfone Methoxy
  • The target compound’s methylthio group balances lipophilicity and stability, avoiding the metabolic liabilities of esters or sulfones .

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